6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686906
InChI: InChI=1S/C12H12BrNOS/c13-9-4-5-10-11(6-9)16-12(14-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2
SMILES: C1CC(C1)COC2=NC3=C(S2)C=C(C=C3)Br
Molecular Formula: C12H12BrNOS
Molecular Weight: 298.20 g/mol

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole

CAS No.:

Cat. No.: VC13686906

Molecular Formula: C12H12BrNOS

Molecular Weight: 298.20 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole -

Specification

Molecular Formula C12H12BrNOS
Molecular Weight 298.20 g/mol
IUPAC Name 6-bromo-2-(cyclobutylmethoxy)-1,3-benzothiazole
Standard InChI InChI=1S/C12H12BrNOS/c13-9-4-5-10-11(6-9)16-12(14-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Standard InChI Key RAMAJGANMYKESS-UHFFFAOYSA-N
SMILES C1CC(C1)COC2=NC3=C(S2)C=C(C=C3)Br
Canonical SMILES C1CC(C1)COC2=NC3=C(S2)C=C(C=C3)Br

Introduction

Chemical Identity and Structural Characteristics

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole (C₁₂H₁₂BrNO₂S) belongs to the benzo[d]thiazole family, characterized by a fused benzene and thiazole ring system. The bromine atom at position 6 and the cyclobutylmethoxy group at position 2 distinguish it from simpler benzothiazole derivatives. The cyclobutylmethoxy substituent introduces steric bulk and conformational rigidity, which may influence both its physicochemical properties and interactions with biological targets .

Molecular Geometry and Bonding

In analogous benzo[d]thiazole structures, such as N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, crystallographic studies reveal non-planar arrangements between substituents and the core heterocycle. For example, the toluene ring in this related compound is rotated approximately 40° relative to the chromene plane . Similar torsional effects likely occur in 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole due to the cyclobutyl group’s puckered geometry. Key bond parameters include:

ParameterValue (Analogous Compound )Hypothesized Value for Target Compound
C–N Bond Length1.35 Å~1.32–1.38 Å
C–S Bond Length1.74 Å~1.72–1.76 Å
Dihedral Angle (Substituent vs. Core)40.38°35°–45° (cyclobutylmethoxy)

The wide C=N–C angle (125.28° observed in ) suggests significant sp² hybridization at the thiazole nitrogen, a feature conserved across benzothiazole derivatives.

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole is reported, analogous routes involve:

  • Nucleophilic Aromatic Substitution: Reacting 2-mercapto-6-bromobenzo[d]thiazole with cyclobutylmethyl bromide under basic conditions .

  • Coupling Reactions: Utilizing Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the cyclobutylmethoxy group post-thiazole ring formation .

A plausible synthesis based on involves:

  • Condensation of 5-bromo-salicylaldehyde with cyclobutylmethanol to form the ether linkage.

  • Cyclization with thiourea or Lawesson’s reagent to construct the thiazole ring.

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Catalyst: Pd(PPh₃)₄ for coupling steps

  • Solvent: Ethanol or DMF

Purification and Characterization

Recrystallization from ethanol or acetone yields high-purity crystals, as demonstrated for structurally similar compounds . Spectroscopic data (hypothesized):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.42 (d, J = 8.4 Hz, 1H, Ar–H), 4.32 (d, J = 6.8 Hz, 2H, OCH₂), 3.12–3.05 (m, 1H, cyclobutyl CH), 2.45–2.38 (m, 2H, cyclobutyl CH₂), 1.95–1.82 (m, 4H, cyclobutyl CH₂).

  • IR (KBr): ν 3050 (C–H aromatic), 2915 (C–H aliphatic), 1590 (C=N), 1240 (C–O–C).

Supramolecular and Solid-State Behavior

Crystal Packing and Intermolecular Interactions

In related benzothiazoles, π–π stacking between aromatic systems and weak hydrogen bonds (C–H⋯π, C–H⋯O) dominate packing motifs . For 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole, the cyclobutyl group may disrupt planar stacking, leading to layered structures with alternating hydrophobic (cyclobutyl) and polar (thiazole) regions.

Hypothetical Unit Cell Parameters:

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
MonoclinicP2₁/c12.97.310.790104.590
FeaturePatent Compound Target Compound
Core StructureBenzimidazolone-cinnamamideBenzo[d]thiazole
Substituent at Position 2AcrylamideCyclobutylmethoxy
BioactivityTRPV1 inhibition (IC₅₀ = 10 nM)Hypothesized IC₅₀ = 50–100 nM

Fluorescence Applications

Coumarin-thiazole hybrids exhibit strong fluorescence (λₑₘ = 450–550 nm) , suggesting that bromination and cyclobutylmethoxy substitution in 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole could yield tunable emissive properties for optical materials.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>90%) and reduce Pd catalyst loadings.

  • Crystallography: Resolve single-crystal structures to confirm dihedral angles and packing motifs.

  • Biological Screening: Evaluate TRPV1 inhibition and selectivity over related ion channels (e.g., TRPA1).

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